3-[(2-bromobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl and benzodioxin groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin moiety but lacks the triazole ring and bromophenyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains a similar aromatic structure but differs in its functional groups and overall structure.
Uniqueness
The uniqueness of 3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazole ring, bromophenyl group, and benzodioxin moiety makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C23H18BrN3O2S |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H18BrN3O2S/c24-18-11-5-4-8-16(18)15-30-23-26-25-22(27(23)17-9-2-1-3-10-17)21-14-28-19-12-6-7-13-20(19)29-21/h1-13,21H,14-15H2 |
InChI Key |
BREFFWZYHXMUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC5=CC=CC=C5Br |
Origin of Product |
United States |
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